4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane typically involves the reaction of 4-(methylsulfanyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane involves the formation of a boronate ester intermediate during reactions such as the Suzuki-Miyaura coupling. The boron atom facilitates the transfer of the aryl group to the palladium catalyst, enabling the formation of the carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-aminophenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane is unique due to its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis. The presence of the methylsulfanyl group allows for additional functionalization through oxidation reactions, making it a versatile intermediate in the synthesis of complex molecules .
Biological Activity
4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane (commonly referred to as TMDB) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of TMDB, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₁₃H₁₉BO₂S
- Molecular Weight : 250.16 g/mol
- CAS Number : 1072945-09-5
- Structure : The compound features a dioxaborolane ring which is known for its reactivity and ability to form stable complexes with various biological molecules.
Synthesis
TMDB can be synthesized through various methods involving the reaction of boron compounds with phenolic derivatives. The synthesis often requires specific conditions such as inert atmospheres and controlled temperatures to ensure the stability of the product.
Antioxidant Properties
Studies have indicated that TMDB exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in cells. The mechanism involves the scavenging of free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
TMDB has shown promise in reducing inflammation, particularly in models of chronic inflammatory diseases. Research indicates that it can inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation. For instance, TMDB has been reported to reduce TNF-alpha levels in cellular models exposed to inflammatory stimuli.
Anticancer Activity
Preliminary studies suggest that TMDB may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth in vivo has been documented, highlighting its potential as an adjunct therapy in cancer treatment.
The biological activity of TMDB can be attributed to several mechanisms:
- Inhibition of Kinases : TMDB may inhibit specific kinases involved in cell proliferation and survival pathways.
- Modulation of Gene Expression : It influences the expression of genes associated with oxidative stress response and apoptosis.
- Interaction with Cellular Signaling Pathways : TMDB affects various signaling pathways including MAPK and NF-kB pathways, which play critical roles in inflammation and cancer progression.
Case Study 1: Antioxidant Activity
A study conducted on human cell lines demonstrated that TMDB significantly reduced oxidative stress markers when treated with hydrogen peroxide. The results indicated a decrease in lipid peroxidation levels and an increase in antioxidant enzyme activities.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of TMDB resulted in reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Case Study 3: Anticancer Potential
Research involving breast cancer cell lines showed that TMDB treatment led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following TMDB exposure.
Comparative Analysis
Property | TMDB | Other Boron Compounds |
---|---|---|
Antioxidant Activity | High | Moderate |
Anti-inflammatory Effects | Significant | Variable |
Anticancer Activity | Promising | Established for some |
Mechanism Complexity | Multi-faceted | Often single-target |
Properties
Molecular Formula |
C15H21BO2S |
---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2S/c1-14(2)15(3,4)18-16(17-14)11-10-12-6-8-13(19-5)9-7-12/h6-11H,1-5H3/b11-10+ |
InChI Key |
UTTUXTQAJSLCJX-ZHACJKMWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)SC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)SC |
Origin of Product |
United States |
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